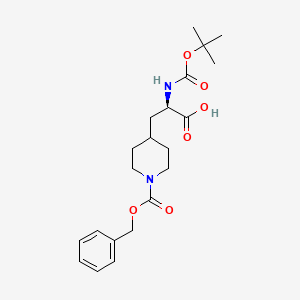
(R)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are often used in organic synthesis to protect functional groups during chemical reactions. The compound’s structure includes a piperidine ring, which is a common motif in many pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents such as benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Coupling Reactions: The protected piperidine derivative is then coupled with other intermediates to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protecting groups are particularly useful in multi-step organic syntheses.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Pharmaceutical research often utilizes this compound as a building block for the development of new drugs. The piperidine ring is a common feature in many therapeutic agents, making this compound valuable for medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its unique structure allows for various applications in material science and chemical engineering.
作用機序
The mechanism of action of ®-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups can influence the compound’s solubility, stability, and reactivity, affecting its overall behavior in biological systems.
類似化合物との比較
Similar Compounds
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)butanoic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-ethylpiperidine-4-carboxylic acid
Uniqueness
What sets ®-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid apart is the combination of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This dual protection allows for greater versatility in synthetic applications, enabling more complex and selective chemical transformations.
特性
分子式 |
C21H30N2O6 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 |
InChIキー |
OSWNGAXIPREVLH-QGZVFWFLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


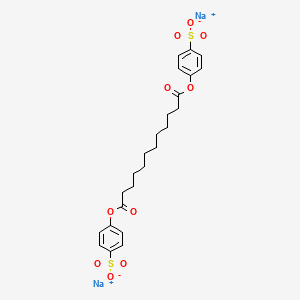

![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)


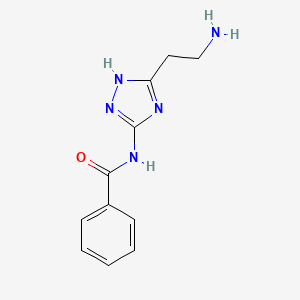
![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
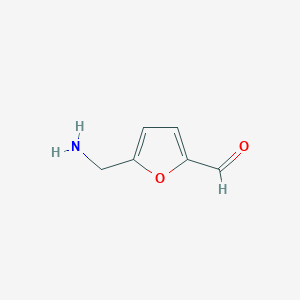
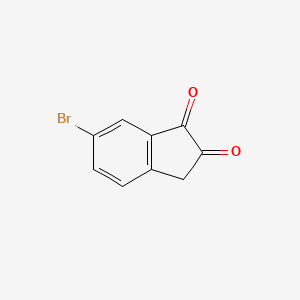

![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
